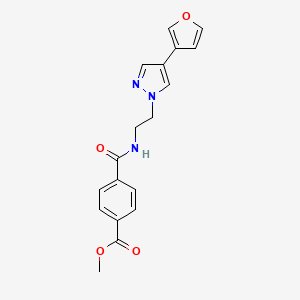

methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a carbamoyl group to an ethyl chain terminating in a pyrazole ring substituted with a furan-3-yl moiety. This structure combines aromatic (benzene, pyrazole, furan) and aliphatic (ethyl chain) components, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

methyl 4-[2-[4-(furan-3-yl)pyrazol-1-yl]ethylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-24-18(23)14-4-2-13(3-5-14)17(22)19-7-8-21-11-16(10-20-21)15-6-9-25-12-15/h2-6,9-12H,7-8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKUHJGQNKGNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate is a compound that integrates a furan moiety with a pyrazole structure, which has been investigated for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a benzoate group linked to a carbamoyl group, which in turn is connected to a pyrazole ring substituted with a furan group. The presence of these heterocycles contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole and furan show effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

2. Anti-inflammatory Properties

Compounds containing pyrazole and furan rings have been reported to possess anti-inflammatory effects. For instance, they can act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process . This property is particularly relevant for developing treatments for conditions such as arthritis.

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and its analogs. Research suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation . For example, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It can act on various receptors that mediate cellular responses, influencing pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against E. coli and S. aureus, showing minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The structural similarity to this compound suggests potential for similar efficacy .

Case Study 2: Anti-inflammatory Activity

In an experimental model of arthritis, a furan-pyrazole derivative was administered, resulting in a significant reduction in paw swelling and inflammatory markers compared to the control group. This suggests that the compound could be developed into an anti-inflammatory agent .

Data Summary Table

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyrazole and benzoate motifs are shared with several derivatives in the evidence. Key comparisons include:

Key Observations :

- Substituent Diversity : The target compound’s furan-3-yl group is electron-rich, contrasting with electron-withdrawing groups (e.g., chloro in ), which may alter reactivity or bioavailability.

Physicochemical Properties

- Thermal Stability : Pyrazole-furan hybrids may exhibit lower melting points than chlorinated derivatives (e.g., ) due to reduced crystallinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 4-((2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A pyrazole-furan hybrid intermediate (e.g., 4-(furan-3-yl)-1H-pyrazole) is first prepared, followed by alkylation to introduce the ethylcarbamoyl moiety. The final esterification with methyl 4-(chlorocarbonyl)benzoate is critical. Key intermediates include furan-3-carbaldehyde (for pyrazole formation) and ethylenediamine derivatives for carbamoyl linkage .

- Validation : NMR and IR spectroscopy should confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters, amide bands at ~1650 cm⁻¹) .

Q. How should researchers characterize the structural and purity profile of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks, as demonstrated for similar pyrazole esters .

- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions; IR for functional group validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, as degradation is observed in hygroscopic conditions .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods during synthesis to avoid inhalation of fine particles .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer :

- Analog Synthesis : Modify the furan ring (e.g., replace with thiophene) or pyrazole substituents (e.g., halogenation) to assess electronic effects .

- Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (MIC determination against Gram+/Gram– bacteria) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2) .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardize Assays : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .

- Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to validate reproducibility .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., methyl pyrazole-carboxylates) to identify trends .

Q. How does the compound’s stability vary under physiological vs. storage conditions, and how is this quantified?

- Methodological Answer :

- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, 48 hours .

- Photostability : Expose to UV light (300–400 nm) for 72 hours; monitor by TLC for byproduct formation .

- Hygroscopicity : Measure mass change under 40–80% relative humidity .

Q. What computational methods predict the compound’s metabolic pathways and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, bioavailability, and hepatotoxicity .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with GLORY or Meteor Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.